molecular formula C16H18N2O4S B5694038 N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide

N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide

Cat. No.: B5694038
M. Wt: 334.4 g/mol
InChI Key: VYNMQWIEUSYNKR-UHFFFAOYSA-N
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Description

N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a furan ring, a phenyl group, and a cyclopentylsulfamoyl moiety, making it a unique structure with potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-(cyclopentylsulfamoyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, yielding the desired product in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, can also be incorporated to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects. In inflammatory diseases, it may modulate the activity of enzymes involved in the inflammatory response, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with a bromine atom instead of the cyclopentylsulfamoyl group.

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Contains a cyclopropane ring instead of a furan ring.

Uniqueness

N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide is unique due to the presence of the cyclopentylsulfamoyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-16(15-6-3-11-22-15)17-12-7-9-14(10-8-12)23(20,21)18-13-4-1-2-5-13/h3,6-11,13,18H,1-2,4-5H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNMQWIEUSYNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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